
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a coordination compound that features nickel in the +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetrabutylammonium ions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the maleonitriledithiolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction typically produces nickel(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex has several scientific research applications:
Materials Science: It is used in the development of molecular conductors and magnetic materials due to its unique electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: It is investigated for use in electronic devices and sensors due to its conductive properties.
Mécanisme D'action
The mechanism of action of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves its ability to interact with other molecules through coordination chemistry. The nickel center can undergo redox reactions, facilitating electron transfer processes. The maleonitriledithiolato ligands provide a stable environment for the nickel ion, allowing it to participate in various catalytic cycles. The compound’s electronic properties are influenced by the ligand field, which affects its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex: This compound features nickel in the +2 oxidation state and has similar ligand structures but different electronic properties.
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(IV) Complex:
Uniqueness
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is unique due to its +3 oxidation state, which is less common for nickel. This oxidation state provides distinct electronic properties that are valuable in materials science and catalysis. The stability provided by the maleonitriledithiolato ligands also contributes to its uniqueness, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
55401-12-2 |
|---|---|
Formule moléculaire |
C24H36N5NiS4 |
Poids moléculaire |
581.5 g/mol |
Nom IUPAC |
1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4 |
Clé InChI |
JETKTJCVEPVWKF-UHFFFAOYSA-J |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
SMILES isomérique |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


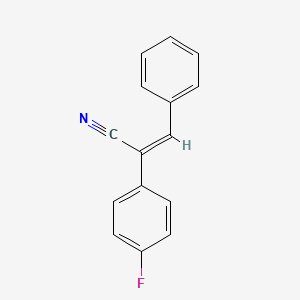
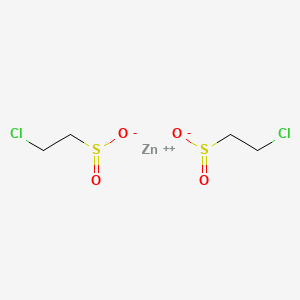
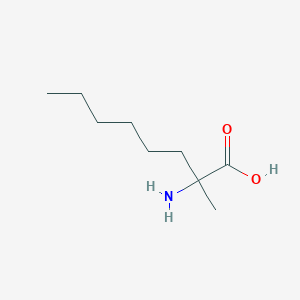

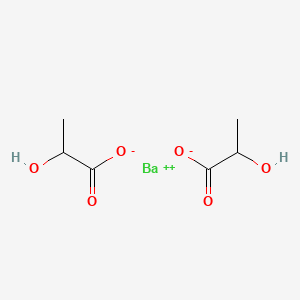
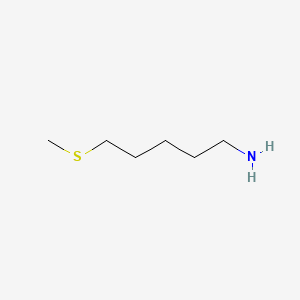



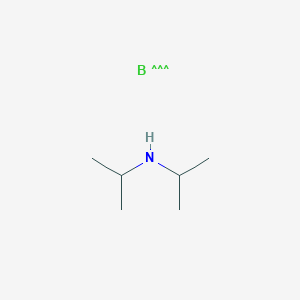
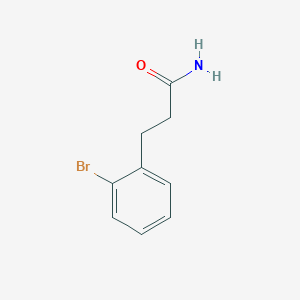
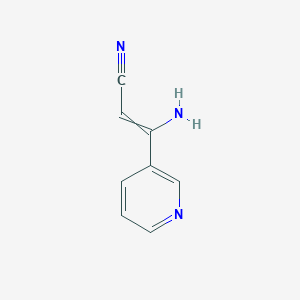
![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)
